racemic-Tasocitinib - 344418-92-4

racemic-Tasocitinib

Catalog Number: EVT-3463996
CAS Number: 344418-92-4
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, often referred to by its developmental code name CP-690,550, is a synthetic small molecule that acts as a potent and selective inhibitor of JAK3. [, , , , , , , , , , ] This compound belongs to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors. [, , , , , , , , , , ] Its primary role in scientific research stems from its ability to selectively block the JAK/STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases. [, , , , , , , , , ]

Synthesis Analysis
  • One approach involves the alkylation of suitable primary amines with crotyl bromide, followed by acylation with methyl malonyl chloride. [] The resulting intermediate undergoes a manganic triacetate dihydrate/cupric acetate-induced radical cyclization to yield 1-substituted-4-vinyl-3-carbomethoxy-2-pyrrolidinones. [] Subsequent thiation and guanidine cyclization afford the desired 2-amino-3,4-dihydro-4-oxo-5-vinyl-7-substituted pyrrolo[2,3-d]pyrimidines. [] Palladium-catalyzed C-C coupling with a suitable glutamate derivative leads to the formation of the final compound. []

  • Alternative synthetic routes utilize chiral resolution techniques employing intermediates like (1-benzyl-4-methylpiperidin-3-yl)methylamine. [, ] These methods facilitate the separation and isolation of the enantiomerically pure (3R,4R)-isomer of the compound. [, ]

Molecular Structure Analysis

3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile can undergo salt formation with various acids, including citric acid, to enhance its pharmaceutical properties. [, ] This reaction involves the protonation of the basic nitrogen atom in the pyrrolo[2,3-d]pyrimidine ring by the acidic proton of citric acid. [, ]

Mechanism of Action

3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile exerts its biological effects through the inhibition of JAK3. [, , , ] This inhibition occurs through competitive binding to the ATP-binding site of JAK3, preventing the phosphorylation of downstream signaling molecules, such as STAT proteins. [, , , ] The (3R,4R) stereochemistry is crucial for its selectivity and potency towards JAK3. []

Physical and Chemical Properties Analysis
  • 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile can exist in both amorphous and crystalline forms. [, , ]
  • The crystalline form obtained by reacting the compound with citric acid exhibits characteristic peaks in powder X-ray diffraction analysis. [, ]
Applications
  • Inhibition of JAK/STAT Signaling: 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile is extensively studied for its ability to inhibit JAK/STAT signaling. [, , , ] This pathway plays a crucial role in immune responses, cell growth, and differentiation, making its dysregulation a contributing factor to various diseases. [, , , ] By selectively targeting JAK3, the compound modulates the immune response, offering therapeutic potential for autoimmune and inflammatory diseases. [, , , ]

  • Investigation of Kinase Selectivity: The compound serves as a valuable tool for investigating the selectivity of kinase inhibitors. [] Its specific binding affinity for JAK3 allows researchers to delineate the structural features and interactions responsible for targeted kinase inhibition. []

  • Development of Novel Therapeutics: The discovery and characterization of 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile have paved the way for developing other selective JAK inhibitors. [, ] This has significant implications for treating diseases like rheumatoid arthritis, where aberrant JAK/STAT signaling contributes to the pathogenesis. [, ]

Tofacitinib (CP-690,550)

Compound Description: Tofacitinib, also known as CP-690,550, is a Janus kinase (JAK) inhibitor clinically relevant for its use in treating rheumatoid arthritis. [, , ] It exhibits potent inhibition of JAK3 and, to a lesser extent, JAK1 and JAK2. [, ]

Relevance: Tofacitinib shares a nearly identical core structure with 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. Both compounds feature a central pyrrolo[2,3-d]pyrimidine moiety linked to a piperidine ring. The key structural difference lies in the stereochemistry at the 3 and 4 positions of the piperidine ring. While the exact stereochemistry of 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile is not specified, tofacitinib possesses a defined (3R,4R) configuration crucial for its JAK3 inhibitory activity. [] This highlights the significance of stereochemistry in determining the biological activity of these compounds.

PF-04965842

Compound Description: PF-04965842 is a highly selective JAK1 inhibitor developed as a potential treatment for autoimmune diseases. [] It demonstrates nanomolar potency in inhibiting JAK1 while exhibiting minimal activity against other JAK family members. []

Relevance: Although PF-04965842 derives from modifications to the tofacitinib scaffold, it retains the central pyrrolo[2,3-d]pyrimidine core found in both tofacitinib and 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. [] The presence of a cyclobutyl ring linked to the pyrrolo[2,3-d]pyrimidine nitrogen in PF-04965842 instead of the piperidine ring seen in 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile exemplifies how structural modifications within this chemical class can dramatically alter JAK isoform selectivity.

2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile Monohydrate

Compound Description: This compound represents a structural analog of 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. [] The primary structural difference lies in the replacement of the carbonyl group in the propionitrile side chain with an oxetane ring. []

(E)-3-(4-(((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (Compound B3)

Compound Description: Compound B3 represents a potent histone deacetylase (HDAC) inhibitor exhibiting activity against HDACs 1, 2, 3, 6, and 8. [] It displays antiproliferative effects against various tumor cell lines. []

Relevance: While sharing the pyrrolo[2,3-d]pyrimidine and piperidine moieties with 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, Compound B3 incorporates a distinct linker and functional group (N-hydroxyacrylamide) responsible for its HDAC inhibitory activity. [] This highlights the versatility of the pyrrolo[2,3-d]pyrimidine scaffold in targeting different protein families.

Relevance: Despite their lack of cell division inhibitory activity, these compounds highlight the exploration of diverse substituents at the 7-position of the pyrrolo[2,3-d]pyrimidine core, a feature also present in 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. [] This emphasizes the ongoing research in modifying this scaffold to fine-tune its biological properties.

Properties

CAS Number

344418-92-4

Product Name

racemic-Tasocitinib

IUPAC Name

3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)

InChI Key

UJLAWZDWDVHWOW-UHFFFAOYSA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Synonyms

CP 690,550
CP 690550
CP-690,550
CP-690550
CP690550
tasocitinib
tofacitinib
tofacitinib citrate
Xeljanz

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.